

Application Notes: Z-YVAD-CMK in Models of Cerebral Ischemia

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Compound of Interest

Compound Name: Z-Yvad-cmk

Cat. No.: B10799306

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Introduction

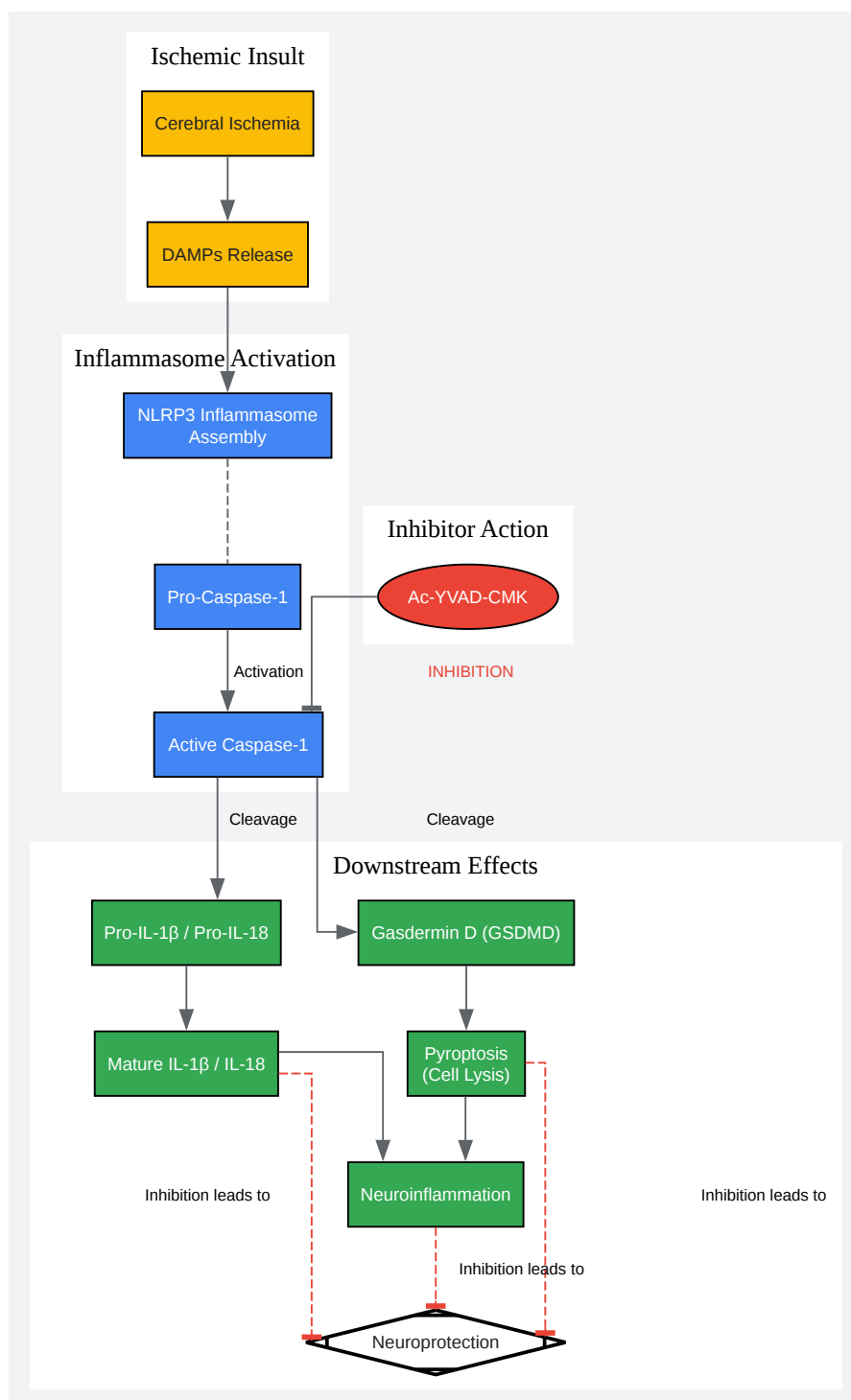
Cerebral ischemia, the core pathology of stroke, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and programmed cell death, leading to neuronal loss and neurological deficits[1]. A key inflammatory pathway implicated in ischemic brain injury is the activation of inflammasomes, multi-protein complexes that activate caspase-1[2]. Activated caspase-1 plays a crucial role by cleaving pro-interleukin-1 β (pro-IL-1 β) and pro-IL-18 into their mature, pro-inflammatory forms, and by inducing a form of inflammatory cell death known as pyroptosis[3][4].

Ac-YVAD-CMK (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a selective and irreversible inhibitor of caspase-1[5][6]. By blocking caspase-1 activity, Ac-YVAD-CMK serves as a valuable research tool to investigate the role of the inflammasome pathway in cerebral ischemia and as a potential therapeutic agent to mitigate ischemic brain damage. These notes provide a comprehensive overview of its application, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action

In the context of cerebral ischemia, damage-associated molecular patterns (DAMPs) released from injured cells activate the NLRP3 inflammasome[7][8]. This complex recruits and activates pro-caspase-1. Ac-YVAD-CMK intervenes at this critical step, irreversibly binding to the active site of caspase-1 and preventing the downstream cleavage of its substrates. This inhibition

leads to reduced levels of mature IL-1 β and IL-18, suppression of the inflammatory response, and prevention of pyroptotic cell death, ultimately resulting in neuroprotection[5][6][9].



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Caption: Mechanism of Ac-YVAD-CMK in the ischemic cascade.

Quantitative Data Summary

The neuroprotective efficacy of Ac-YVAD-CMK has been demonstrated across various animal models of cerebral ischemia. The following tables summarize the quantitative findings from key studies.

Table 1: Summary of In Vivo Studies of Ac-YVAD-CMK in Cerebral Ischemia Models

Animal Model	Dosage	Administration Route & Timing	Key Outcomes	Reference
Permanent Middle Cerebral Artery Occlusion (pMCAo), Rat	300 ng/rat	Intracerebroventricular (i.c.v.), 10 min post-occlusion	Infarct Volume Reduction:- 24h: 35.5% decrease (total)- 6d: 24.8% decrease (total)	[5]
Middle Cerebral Artery Occlusion (MCAO), Mouse	10 mg/kg & 20 mg/kg	Intraperitoneal (i.p.), post-MCAO	Infarct Area Reduction: Significant decrease at both doses.Neurological Score: Significant improvement.	[9]
Bilateral Carotid Artery Stenosis (BCAS), Mouse	10 mg/kg	Intraperitoneal (i.p.), immediately post-surgery & every other day	Cerebral Blood Flow: Restored CBF.White Matter: Attenuated rarefaction and restored myelin expression.	[10]
Intracerebral Hemorrhage (ICH), Mouse	400 ng/mouse	Intracerebroventricular (i.c.v.), pre-ICH	Brain Edema: Significantly reduced.Neurological Function: Significantly improved.	[6][11]

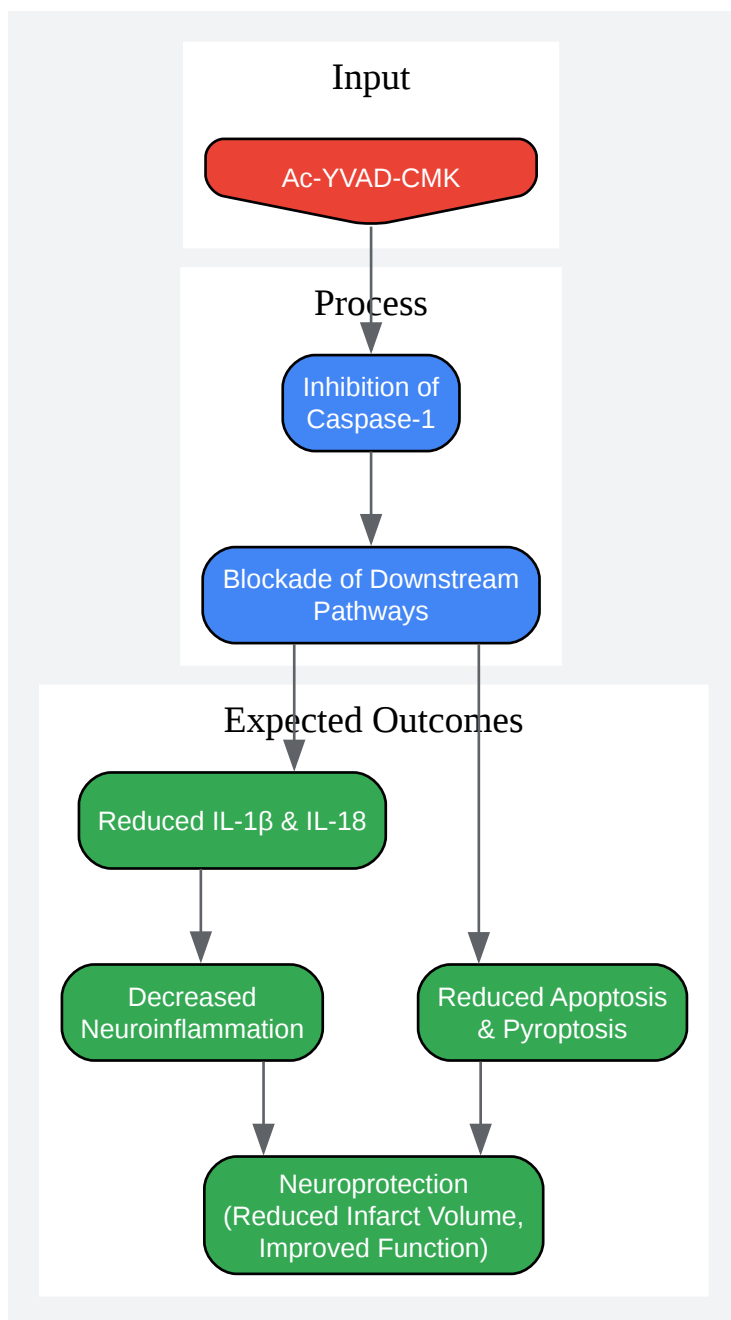
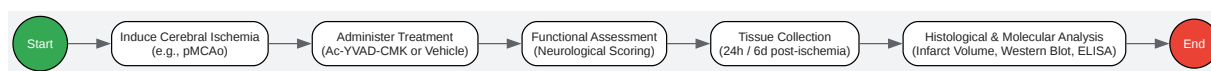
Table 2: Molecular and Cellular Effects of Ac-YVAD-CMK Treatment in Rat pMCAo Model

Parameter	Effect (% of Control)	Time Point	Reference
Caspase-1 Activity	▼ 96.6%	24 hours	[5]
Caspase-3 Activity	▼ 86.8%	24 hours	[5]
Apoptosis (Nucleosome Quantitation)	▼ 53.0%	24 hours	[5]
IL-1 β Protein Levels	▼ 60.5%	24 hours	[5]
TNF- α Protein Levels	▼ 48.1%	24 hours	[5]

Experimental Protocols

The following protocols are generalized methodologies based on published studies.

Researchers should adapt these protocols to their specific experimental design and institutional guidelines.



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